molecular formula C12H10O4S2 B13882608 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid

4-(4-Methylbenzoyl)thiophene-2-sulfonic acid

Cat. No.: B13882608
M. Wt: 282.3 g/mol
InChI Key: BFWKTNXMBOITFS-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring at the 4-position and a sulfonic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid typically involves the following steps:

    Acylation of Thiophene: The thiophene ring undergoes acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylbenzoyl group at the 4-position of the thiophene ring.

    Sulfonation: The acylated thiophene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzoyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-donating effect of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

    Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters and amides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the thiophene ring.

Common Reagents and Conditions

    Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

    Sulfonation: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

Major Products Formed

    Halogenated Thiophenes:

    Sulfonate Esters and Amides: Products formed by nucleophilic substitution of the sulfonic acid group.

Scientific Research Applications

4-(4-Methylbenzoyl)thiophene-2-sulfonic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of electrophilic and nucleophilic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The 4-methylbenzoyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylbenzoyl)thiophene: Lacks the sulfonic acid group, resulting in different solubility and reactivity properties.

    Thiophene-2-sulfonic acid: Lacks the 4-methylbenzoyl group, affecting its lipophilicity and interaction with biological targets.

    4-Methylbenzoylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.

Uniqueness

4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is unique due to the presence of both the 4-methylbenzoyl and sulfonic acid groups. This combination imparts specific solubility, reactivity, and biological activity properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C12H10O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

4-(4-methylbenzoyl)thiophene-2-sulfonic acid

InChI

InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)12(13)10-6-11(17-7-10)18(14,15)16/h2-7H,1H3,(H,14,15,16)

InChI Key

BFWKTNXMBOITFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)O

Origin of Product

United States

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